molecular formula C7H12O3 B11765076 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde

Cat. No.: B11765076
M. Wt: 144.17 g/mol
InChI Key: LXUABPLRZWUTOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde can be achieved through several methods. One common approach involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions . This method enables the direct introduction of oxygen heterocycles into molecular frameworks.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Methoxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism by which 3-Methoxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biological molecules, influencing their activity and function .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-methoxyoxane-4-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-9-7-5-10-3-2-6(7)4-8/h4,6-7H,2-3,5H2,1H3

InChI Key

LXUABPLRZWUTOJ-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1C=O

Origin of Product

United States

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